pentasodium;5-[[4-[[4-anilino-6-[[8-hydroxy-7-[[4-[(8-hydroxy-3,6-disulfonatonaphthalen-1-yl)diazenyl]-2-methoxy-5-methylphenyl]diazenyl]-3,6-disulfonatonaphthalen-1-yl]amino]-1,3,5-triazin-2-yl]amino]phenyl]diazenyl]-2-hydroxybenzoate
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Overview
Description
Pentasodium;5-[[4-[[4-anilino-6-[[8-hydroxy-7-[[4-[(8-hydroxy-3,6-disulfonatonaphthalen-1-yl)diazenyl]-2-methoxy-5-methylphenyl]diazenyl]-3,6-disulfonatonaphthalen-1-yl]amino]-1,3,5-triazin-2-yl]amino]phenyl]diazenyl]-2-hydroxybenzoate is a complex organic compound known for its vibrant color properties. It is commonly used as a dye in various industrial applications due to its stability and intense coloration.
Preparation Methods
The synthesis of pentasodium;5-[[4-[[4-anilino-6-[[8-hydroxy-7-[[4-[(8-hydroxy-3,6-disulfonatonaphthalen-1-yl)diazenyl]-2-methoxy-5-methylphenyl]diazenyl]-3,6-disulfonatonaphthalen-1-yl]amino]-1,3,5-triazin-2-yl]amino]phenyl]diazenyl]-2-hydroxybenzoate involves multiple steps, including diazotization and coupling reactions. The process typically starts with the diazotization of aniline derivatives, followed by coupling with naphthalene-based compounds. Industrial production methods often involve large-scale batch processes with stringent control over reaction conditions to ensure high yield and purity .
Chemical Reactions Analysis
This compound undergoes various chemical reactions, including:
Oxidation: It can be oxidized under specific conditions, leading to the formation of different oxidation products.
Reduction: Reduction reactions can break down the azo bonds, resulting in simpler aromatic compounds.
Substitution: The compound can undergo substitution reactions, particularly in the presence of strong nucleophiles or electrophiles.
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as sodium dithionite, and various nucleophiles and electrophiles depending on the desired substitution .
Scientific Research Applications
Pentasodium;5-[[4-[[4-anilino-6-[[8-hydroxy-7-[[4-[(8-hydroxy-3,6-disulfonatonaphthalen-1-yl)diazenyl]-2-methoxy-5-methylphenyl]diazenyl]-3,6-disulfonatonaphthalen-1-yl]amino]-1,3,5-triazin-2-yl]amino]phenyl]diazenyl]-2-hydroxybenzoate is widely used in scientific research, particularly in the fields of chemistry and biology. It serves as a model compound for studying azo dye behavior, interactions with various substrates, and environmental impact. In medicine, it is used in diagnostic assays and as a staining agent in histology .
Mechanism of Action
The compound exerts its effects primarily through its azo bonds, which can interact with various molecular targets. The azo bonds can undergo cleavage under certain conditions, releasing aromatic amines that can further interact with biological molecules. The pathways involved include electron transfer processes and interactions with cellular components .
Comparison with Similar Compounds
Similar compounds include other azo dyes such as:
- Pentasodium 5-[[3-[[[4-[[4-[[8-[(3-aminobenzoyl)amino]-1-hydroxy-3,6-disulphonato-2-naphthyl]azo]-3-methoxy-7-sulphonato-1-naphthyl]azo]-3-sulphonatophenyl]amino]carbonyl]phenyl]azo]salicylate
- Pentasodium 5-[[6-amino-1-hydroxy-3-sulphonato-5-[(3-sulphonatophenyl)azo]-2-naphthyl]azo]-6-ethoxy-8-[[7-sulphonato-4-[(3-sulphonatophenyl)azo]naphthyl]azo
These compounds share similar structural features but differ in their specific substituents, which can affect their color properties, stability, and reactivity. The uniqueness of pentasodium;5-[[4-[[4-anilino-6-[[8-hydroxy-7-[[4-[(8-hydroxy-3,6-disulfonatonaphthalen-1-yl)diazenyl]-2-methoxy-5-methylphenyl]diazenyl]-3,6-disulfonatonaphthalen-1-yl]amino]-1,3,5-triazin-2-yl]amino]phenyl]diazenyl]-2-hydroxybenzoate lies in its specific combination of functional groups, which confer distinct properties useful in various applications .
Properties
Molecular Formula |
C50H33N12Na5O18S4 |
---|---|
Molecular Weight |
1333.1 g/mol |
IUPAC Name |
pentasodium;5-[[4-[[4-anilino-6-[[8-hydroxy-7-[[4-[(8-hydroxy-3,6-disulfonatonaphthalen-1-yl)diazenyl]-2-methoxy-5-methylphenyl]diazenyl]-3,6-disulfonatonaphthalen-1-yl]amino]-1,3,5-triazin-2-yl]amino]phenyl]diazenyl]-2-hydroxybenzoate |
InChI |
InChI=1S/C50H38N12O18S4.5Na/c1-24-14-36(41(80-2)23-35(24)59-61-38-21-32(82(71,72)73)15-25-16-33(83(74,75)76)22-40(64)43(25)38)60-62-45-42(84(77,78)79)18-26-17-31(81(68,69)70)20-37(44(26)46(45)65)53-50-55-48(51-27-6-4-3-5-7-27)54-49(56-50)52-28-8-10-29(11-9-28)57-58-30-12-13-39(63)34(19-30)47(66)67;;;;;/h3-23,63-65H,1-2H3,(H,66,67)(H,68,69,70)(H,71,72,73)(H,74,75,76)(H,77,78,79)(H3,51,52,53,54,55,56);;;;;/q;5*+1/p-5 |
InChI Key |
HTPJPKXFBLUBPI-UHFFFAOYSA-I |
Canonical SMILES |
CC1=CC(=C(C=C1N=NC2=C3C(=CC(=C2)S(=O)(=O)[O-])C=C(C=C3O)S(=O)(=O)[O-])OC)N=NC4=C(C5=C(C=C(C=C5C=C4S(=O)(=O)[O-])S(=O)(=O)[O-])NC6=NC(=NC(=N6)NC7=CC=C(C=C7)N=NC8=CC(=C(C=C8)O)C(=O)[O-])NC9=CC=CC=C9)O.[Na+].[Na+].[Na+].[Na+].[Na+] |
Origin of Product |
United States |
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